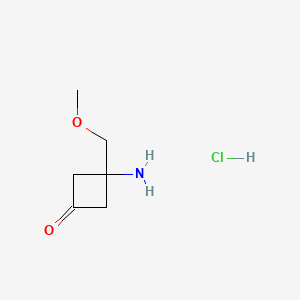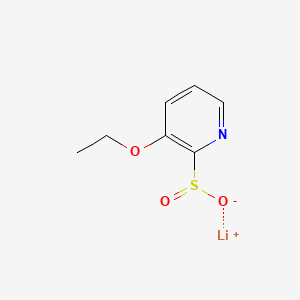![molecular formula C10H17ClO4S B6606592 tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate CAS No. 2225143-89-3](/img/structure/B6606592.png)
tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate: is a chemical compound that features a tert-butyl group, a cyclopropane ring, and a chlorosulfonyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl cyclopropane-1-carboxylate with 2-chloroethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening or other transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while reduction could produce a sulfonyl compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be used to develop new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate involves its ability to interact with various molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
- tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
- tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate
Comparison: While similar in structure, these compounds differ in their specific functional groups and ring systems. The presence of different substituents can significantly impact their reactivity and applications. For example, the cyanopiperidine derivative may have different biological activities compared to the cyclopropane derivative .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
tert-butyl 1-(2-chlorosulfonylethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c1-9(2,3)15-8(12)10(4-5-10)6-7-16(11,13)14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVDHOBEZRUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)
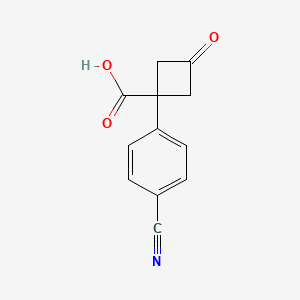
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)
![2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6606540.png)

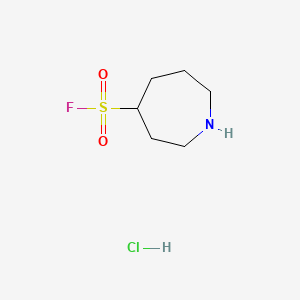
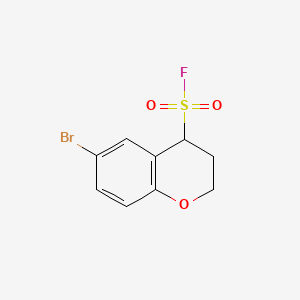
![tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6606555.png)
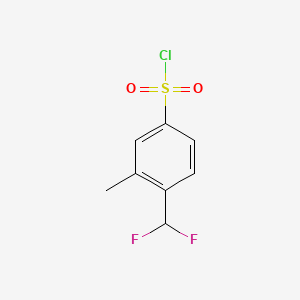
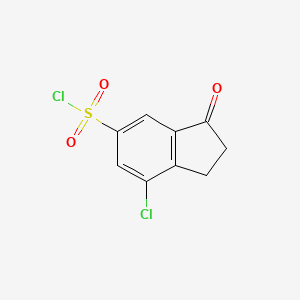
![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)
